molecular formula C7H8N2O2 B047605 3-Amino-4-hydroxybenzamide CAS No. 120629-58-5

3-Amino-4-hydroxybenzamide

Cat. No. B047605
M. Wt: 152.15 g/mol
InChI Key: KHFJTHCIQARPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-hydroxybenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is also known as 4-hydroxy-3-aminobenzamide and has the chemical formula C7H8N2O2. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3-Amino-4-hydroxybenzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes involved in the regulation of cell growth and survival. It has also been found to modulate the expression of certain genes involved in the regulation of inflammation and oxidative stress.

Biochemical And Physiological Effects

3-Amino-4-hydroxybenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of inflammation and oxidative stress. It has also been found to modulate the expression of certain genes involved in the regulation of cell growth and survival. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in the growth and spread of cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Amino-4-hydroxybenzamide in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been extensively studied and has been found to have several potential applications in the field of medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the research on 3-Amino-4-hydroxybenzamide. One potential direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, 3-Amino-4-hydroxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While there are some limitations associated with the use of this compound in lab experiments, further research is needed to fully explore its potential therapeutic benefits.

Scientific Research Applications

3-Amino-4-hydroxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

120629-58-5

Product Name

3-Amino-4-hydroxybenzamide

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-amino-4-hydroxybenzamide

InChI

InChI=1S/C7H8N2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,8H2,(H2,9,11)

InChI Key

KHFJTHCIQARPKD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)N)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)O

synonyms

Benzamide, 3-amino-4-hydroxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-nitrobenzamide D125 (0.49 g, 2.69 mmol), cyclohexene (1.105 g, 13.45 mmol) and 10% palladium on carbon (0.143 g, 0.135 mmol) in ethanol (20 mL) was heated to reflux under argon for 3 hr. The cooled mixture was filtered through celite and the filtrate concentrated to dryness in vacuo to afford a yellow/brown solid. The product was purified by silica gel chromatography eluting with 0-15% 2M ammonia in MeOH/DCM. The title compound was isolated as a pale brown powder, 0.26 g, 57.2%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.105 g
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reactant
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0.143 g
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catalyst
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20 mL
Type
solvent
Reaction Step One

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